N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 5-fluoropyrimidine-substituted piperidine core linked to a 2,3-dihydrobenzofuran moiety.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-15-11-20-18(21-12-15)23-6-3-13(4-7-23)10-22-27(24,25)16-1-2-17-14(9-16)5-8-26-17/h1-2,9,11-13,22H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFMCAGPKUBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a sulfonamide group attached to a dihydrobenzofuran structure. This configuration is expected to influence its interaction with biological targets, enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 2415526-75-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Synthesis of 5-Fluoropyrimidine : This can be achieved through fluorination reactions.
- Formation of Piperidine Derivative : Nucleophilic substitution reactions are often used to attach the piperidine moiety.
- Coupling Reaction : The final coupling with the sulfonamide group is performed under controlled conditions to yield the target compound.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer progression.
- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
In vitro studies have shown that this compound may possess antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide | Moderate anticancer activity |
| N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide | Antimicrobial properties noted |
Chemical Reactions Analysis
Functional Group Reactivity
2.2 Sulfonamide Group
The sulfonamide (-SO-NH-) linkage is stable under acidic and basic conditions but can undergo hydrolysis under extreme pH (e.g., >12 or <2) to form sulfonic acid and amine derivatives. This stability is critical for oral bioavailability .
2.3 Dihydrobenzofuran Ring
The 2,3-dihydrobenzofuran moiety is resistant to oxidation but can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position under strong acidic conditions .
Stability and Degradation Pathways
3.1 Hydrolytic Stability
| Condition | Degradation Observed | Reference |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | <5% degradation in 24 h | |
| pH 7.4 (phosphate buffer) | No degradation in 72 h |
3.2 Thermal Stability
The compound remains stable up to 150°C, with decomposition observed at >200°C (DSC analysis) .
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s antagonistic activity against specific receptors (e.g., AMPA) is linked to its sulfonamide and fluoropyrimidine groups. The fluorine atom enhances binding affinity through electron-withdrawing effects .
Key Research Findings
Comparison with Similar Compounds
Structural Features and Modifications
The following table compares the target compound with analogs identified in the evidence:
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but analogs like the pyrazolopyrimidine derivative in exhibit a melting point of 175–178°C, suggesting similar thermal stability due to aromatic stacking.
- Solubility : The dihydrobenzofuran group in the target compound likely reduces water solubility compared to phosphoryl-containing analogs (e.g., ), though the sulfonamide moiety may partially counteract this via hydrogen bonding.
Pharmacological Implications
- Fluoropyrimidine Role : The 5-fluoropyrimidine group in the target compound is critical for mimicking adenine in kinase interactions, a feature shared with the trifluoromethylpyrimidine in .
- Piperidine Flexibility : Unlike rigid fentanyl analogs (e.g., ), the piperidine core in the target compound allows conformational adaptability for target engagement.
- Sulfonamide vs.
Research Findings and Gaps
- Biological Data: No direct activity data are available. However, pyrimidine-sulfonamide hybrids in show kinase inhibition (e.g., PF-562271 in ), implying similar pathways for the target compound.
- Safety Profile : Fluorinated compounds like those in often exhibit improved pharmacokinetics but may pose cardiac risks (e.g., hERG inhibition), warranting further study.
Q & A
Q. How can researchers optimize the synthesis and purity analysis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?
Methodological Answer:
- Synthetic Route Optimization : Use intermediates like 5-fluoro-2-(piperidin-4-yl)pyrimidine (analogous to intermediates in ) and monitor reaction conditions (e.g., temperature, catalysts) to minimize by-products.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (as in for related compounds).
- Purity Validation : Utilize HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate pH 6.5 ). Calibrate the system with reference standards to ensure ≥95% purity.
Q. What analytical methods are recommended for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in methanol/water) to determine bond lengths, angles, and stereochemistry (as in and , which detail triclinic crystal systems and refinement parameters).
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃). Compare with analogs (e.g., ’s sulfonamide derivatives) to validate substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₀FN₅O₃S) with ≤3 ppm error.
Q. How should researchers develop robust analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC Method Development : Optimize using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v). Adjust flow rate (1.0 mL/min) and UV detection (λ = 254 nm) based on chromophore properties (see for buffer preparation).
- Validation Parameters : Assess linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) per ICH guidelines.
Q. What strategies are effective for initial solubility and stability profiling?
Methodological Answer:
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using shake-flask or nephelometry. For analogs, solubility often correlates with logP (e.g., ’s compound with logP ~3.2).
- Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 14 days. Monitor degradation via HPLC (see for handling hygroscopic intermediates).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
Methodological Answer:
- Substituent Variation : Syntize derivatives with modifications to the fluoropyrimidine (e.g., 6-bromo or 4-methoxy groups, as in and ) or benzofuran-sulfonamide moieties.
- Biological Assays : Test against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to identify critical substituents.
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation; see for safety protocols). Low bioavailability in vivo may explain discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, sulfonamide oxidation (as in ) could reduce activity.
Q. What methodologies are suitable for probing the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For phosphatases (e.g., analogs), use pNPP as a substrate.
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with active sites. Validate with mutagenesis (e.g., replace key residues like Asp/Glu in catalytic domains).
Q. How can researchers assess metabolic stability and cytochrome P450 (CYP) interactions?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS. For CYP inhibition, use fluorogenic probes (e.g., CYP3A4: BFC dealkylation).
- Structural Insights : Introduce electron-withdrawing groups (e.g., fluorine in ) to reduce oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
